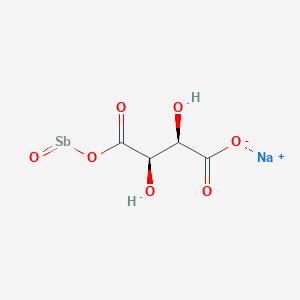![molecular formula C16H11N3O2S B13834010 N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)
N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of furan, benzimidazole, and thiophene. These heterocyclic systems are known for their diverse biological activities and are commonly found in many pharmacologically active compounds. The unique combination of these three moieties in a single molecule makes N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with furan-2-carboxylic acid under acidic conditions.
Introduction of the thiophene moiety: The benzimidazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. Its anticancer activity is thought to be due to its inhibition of topoisomerase enzymes, which are essential for DNA replication in cancer cells.
Comparación Con Compuestos Similares
N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can be compared with other similar compounds such as:
Furan derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific molecular targets and potency.
Benzimidazole derivatives: These are widely used in medicine for their antiparasitic and anticancer properties.
Thiophene derivatives: These compounds are known for their electronic properties and are used in the development of organic semiconductors.
Propiedades
Fórmula molecular |
C16H11N3O2S |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H11N3O2S/c20-16(14-4-2-8-22-14)17-10-5-6-11-12(9-10)19-15(18-11)13-3-1-7-21-13/h1-9H,(H,17,20)(H,18,19) |
Clave InChI |
CXMHGIYHKMJHHG-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


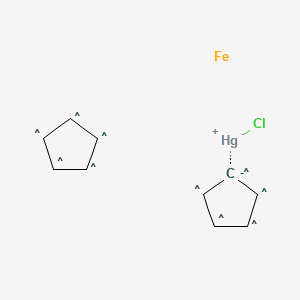
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
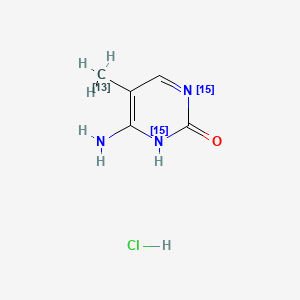
![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)
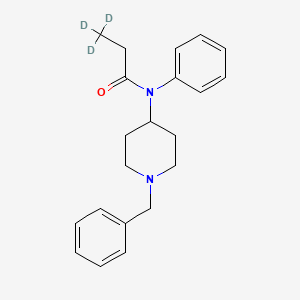


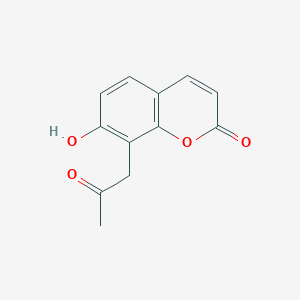


![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
